molecular formula C13H15NO2 B2440916 3-Acetyl-1-phenylpiperidin-2-one CAS No. 2092204-97-0

3-Acetyl-1-phenylpiperidin-2-one

Cat. No.: B2440916
CAS No.: 2092204-97-0
M. Wt: 217.268
InChI Key: PILPATAVOYVCMA-UHFFFAOYSA-N
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Description

3-Acetyl-1-phenylpiperidin-2-one is a chemical compound with the CAS Number: 2092204-97-0 . It has a molecular weight of 217.27 . It is usually found in powder form .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The synthesis of substituted piperidines is an important task of modern organic chemistry . Specific methods of piperidine synthesis have been widely published .


Molecular Structure Analysis

The InChI code for this compound is 1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3 .


Chemical Reactions Analysis

Piperidines are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Physical and Chemical Properties Analysis

This compound is a powder with a molecular weight of 217.27 . It is typically stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Cholinergic System Investigation

3-Acetyl-1-phenylpiperidin-2-one, through its derivatives, has been utilized in the study of the cholinergic system, specifically in the investigation of brain binding sites for vesicular acetylcholine transport blockers. Research conducted by Marien, Parsons, and Altar (1987) using 2-(4-Phenylpiperidino)cyclohexanol (AH5183), a potent inhibitor of high-affinity acetylcholine transport into cholinergic vesicles, demonstrated specific and saturable binding to rat forebrain sections. This study provided insights into the localization and potential function of these binding sites in cholinergic nerve terminals, highlighting the compound's utility in neurochemical research (Marien, Parsons, & Altar, 1987).

DNA Interaction Studies

The compound and its analogs have found applications in DNA interaction studies. For example, research by Ross, Pitié, and Meunier (1999) explored the synthesis of acridine conjugates of the bis(phenanthroline) ligand "Clip-Phen" and evaluated the nuclease activity of their copper complexes. These studies are crucial for understanding the interaction between small molecules and DNA, which has implications in the development of new therapeutic agents (Ross, Pitié, & Meunier, 1999).

Catalysis and Synthesis

In the field of catalysis and organic synthesis, this compound derivatives have been employed as catalysts. Uraguchi and Terada (2004) found that phosphoric acid derivatives related to this compound serve as effective catalysts for the direct addition of acetyl acetone to N-Boc-protected arylimines. This catalytic activity facilitates the construction of beta-aminoketones under mild conditions, showcasing the compound's versatility in synthetic organic chemistry (Uraguchi & Terada, 2004).

Photophysics and Material Science

The compound's derivatives also contribute to advancements in photophysics and material science. Zhao et al. (2016) investigated terpyridyl Pt(II) complexes bearing different acetylide ligands, derived from this compound, for their tunable photophysics and nonlinear absorption. This research has implications for the development of broadband nonlinear absorption materials, highlighting the compound's potential in the creation of new photonic and electronic materials (Zhao et al., 2016).

Antitumor Activity and Drug Development

Lastly, this compound and its derivatives have been explored for their antitumor activities. Zhou et al. (2021) synthesized novel derivatives and evaluated their antitumor activity, demonstrating the potential of these compounds in the development of new anticancer drugs. This line of research contributes to the ongoing search for more effective and targeted cancer therapies (Zhou et al., 2021).

Safety and Hazards

The safety information for 3-Acetyl-1-phenylpiperidin-2-one includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives . This review is designed to help both novice researchers taking their first steps in this field and experienced scientists looking for suitable substrates for the synthesis of biologically active piperidines .

Properties

IUPAC Name

3-acetyl-1-phenylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2/c1-10(15)12-8-5-9-14(13(12)16)11-6-3-2-4-7-11/h2-4,6-7,12H,5,8-9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PILPATAVOYVCMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1CCCN(C1=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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